3-[6-(3-Methoxyphenoxy)pyrimidin-4-yl]benzoic acid
Description
3-[6-(3-Methoxyphenoxy)pyrimidin-4-yl]benzoic acid (CAS: 1170826-41-1) is a benzoic acid derivative featuring a pyrimidine core substituted with a 3-methoxyphenoxy group at the 6-position and a benzoic acid moiety at the 3-position of the pyrimidine ring. Its molecular formula is C₁₈H₁₄N₂O₄ (MW: 322.32 g/mol), and it is cataloged under MDL number MFCD14281612 . This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications that influence pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
3-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-23-14-6-3-7-15(9-14)24-17-10-16(19-11-20-17)12-4-2-5-13(8-12)18(21)22/h2-11H,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITRJXRNOGGQDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NC=NC(=C2)C3=CC(=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[6-(3-Methoxyphenoxy)pyrimidin-4-yl]benzoic acid, a compound with the molecular formula and a molecular weight of 322.31 g/mol, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzoic acid core substituted with a pyrimidine ring and a methoxyphenoxy group. This unique structure is believed to enhance its interaction with biological targets, influencing its pharmacological properties.
The biological activity of this compound primarily involves enzyme inhibition and receptor binding. The specific interactions depend on the target molecules, which can include:
- Enzymes : The compound may act as an inhibitor for various enzymes, modulating their activity and potentially leading to therapeutic effects in diseases such as cancer and tuberculosis .
- Receptors : It can bind to specific receptors, affecting signal transduction pathways that are crucial for cellular functions.
Structure-Activity Relationship (SAR)
Research on SAR has shown that modifications to the methoxyphenoxy group can significantly impact the compound's potency and selectivity. For instance, the presence of the methoxy group enhances lipophilicity, which may improve membrane permeability and bioavailability .
Table 1: Summary of SAR Findings
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Activity : In vitro studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate potent activity against Gram-positive bacteria .
- Anticancer Potential : A recent study highlighted its potential as an anticancer agent by demonstrating inhibition of cancer cell proliferation through modulation of specific signaling pathways .
- Tuberculosis Treatment : The compound has been explored as a novel inhibitor for tuberculosis treatment, showing promise in overcoming drug resistance by targeting specific proteins involved in bacterial metabolism .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the efficacy of this compound against multiple strains of bacteria. The findings indicated that the compound exhibited MIC values ranging from 1 to 2 μg/mL against most tested strains, demonstrating its potential as a lead compound for antibiotic development .
Case Study 2: Cancer Cell Proliferation Inhibition
In another research effort, the compound was tested on various cancer cell lines. Results showed that it effectively inhibited cell growth by inducing apoptosis through caspase activation pathways. This suggests a possible therapeutic application in oncology .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Effects
3-[6-(2-Methoxyphenoxy)pyrimidin-4-yl]benzoic Acid (CAS: 1171558-51-2)
- Structure: Differs in the methoxy group position (2- vs. 3-methoxyphenoxy).
- Properties: Same molecular weight (322.32 g/mol) but distinct CAS and MDL numbers, indicating altered physicochemical properties.
3-[4-(2-Methoxyphenoxy)pyrimidin-2-yl]benzoic Acid (CAS: 1170564-11-0)
- Structure : Pyrimidine substitution at the 4-position (vs. 6-position) and benzoic acid at the 3-position.
- Impact : Altered electronic distribution due to the pyrimidine substitution site, which could influence solubility and target affinity .
4-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic Acid (CAS: Not specified)
Heterocyclic Ring Variations
4-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic Acid (CAS: 1170991-22-6)
- Structure : Pyridazine ring (two adjacent nitrogen atoms) replaces pyrimidine.
- Despite the same molecular formula, this structural change could modulate biological activity .
Functional Group Modifications
3-(6-(4-(Trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzoic Acid
- Structure: Trifluoromethoxy group linked via an amino bridge.
- Properties : Higher MW (376 g/mol, M+H⁺) and enhanced lipophilicity due to the trifluoromethoxy group. Synthesized with 78% yield, suggesting robust synthetic accessibility. The CF₃ group improves metabolic resistance compared to methoxy .
3-[2-(Dimethylamino)pyrimidin-4-yl]benzoic Acid (CAS: 1083401-18-6)
- Structure: Dimethylamino group replaces methoxyphenoxy.
- Impact: Introduces basicity, improving solubility in acidic environments.
Complex Derivatives and Inhibitors
Inhibitor B (Referenced in PDB Entries)
- Structure: Contains a 3-methoxyphenoxy group within a spirocyclic framework.
- Role: Demonstrates the importance of the methoxyphenoxy moiety in allosteric regulation of enzymes like tryptophan hydroxylase. The spirocyclic structure enhances target specificity, illustrating how scaffold complexity can amplify biological activity .
Key Findings and Implications
- Substituent Position: The 3-methoxyphenoxy group offers a balance between steric effects and electronic donation, influencing target binding.
- Heterocyclic Core: Pyrimidine vs.
- Functional Groups: Trifluoromethoxy and dimethylamino groups enhance metabolic stability and solubility, respectively, demonstrating the importance of strategic functionalization.
Q & A
Q. How can researchers optimize the synthesis of 3-[6-(3-Methoxyphenoxy)pyrimidin-4-yl]benzoic acid to improve yield and purity?
- Methodological Answer : Synthesis optimization often involves adjusting reaction conditions such as temperature, solvent polarity, and catalyst loading. For example, coupling reactions between pyrimidine intermediates and benzoic acid derivatives (e.g., Suzuki-Miyaura cross-coupling) may require palladium catalysts and inert atmospheres to suppress side reactions . Purity can be enhanced via recrystallization in polar aprotic solvents (e.g., DMSO/EtOH mixtures), as demonstrated for structurally similar pyrimidine derivatives . Monitoring reaction progress via TLC (hexane/EtOH systems) and isolating intermediates (e.g., benzonitrile precursors) can reduce byproduct formation .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for verifying substituent positions. For instance, H NMR in DMSO- can resolve methoxy ( ppm) and aromatic proton signals, while C NMR confirms carbonyl and pyrimidine ring carbons . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated : 334.09 g/mol). Infrared spectroscopy (IR) identifies carboxylic acid (1700 cm) and ether (1250 cm) functional groups .
Q. How can researchers assess the compound’s solubility and stability under physiological conditions?
- Methodological Answer : Solubility is typically tested in buffered solutions (pH 7.4) using UV-Vis spectroscopy or HPLC. For stability, incubate the compound in simulated gastric fluid (pH 1.2) and plasma (37°C), followed by LC-MS analysis to detect degradation products. Structural analogs with methoxyphenoxy groups show improved aqueous solubility when formulated as sodium salts .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity, incubation time). Validate activity using orthogonal assays:
- Enzyme inhibition : Compare IC values across kinase panels (e.g., tyrosine vs. serine/threonine kinases).
- Cellular assays : Use isogenic cell lines to control for genetic background effects.
- Structural analogs : Test derivatives (e.g., trifluoromethyl-substituted variants) to isolate pharmacophore contributions . Cross-reference with crystallographic data (if available) to confirm binding modes .
Q. How can computational methods guide the design of derivatives with enhanced target selectivity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) into target protein pockets (e.g., COX-2, EGFR) identifies key interactions. For example, the methoxyphenoxy group may occupy hydrophobic subpockets, while the benzoic acid moiety participates in hydrogen bonding. QSAR models trained on pyrimidine-based inhibitors can predict substituent effects on binding affinity . Free-energy perturbation (FEP) calculations refine predictions for trifluoromethyl or cyano modifications .
Q. What experimental approaches are suitable for investigating the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Pull-down assays : Use biotinylated probes to capture target proteins from lysates.
- Transcriptomics : RNA-seq or CRISPR-Cas9 screens identify downstream pathways (e.g., apoptosis, inflammation).
- Metabolic labeling : Track C-glucose incorporation in treated cells to assess metabolic disruption.
For example, analogs with pyrimidine cores have shown mTOR pathway modulation via ATP-competitive binding .
Data Analysis and Validation
Q. How should researchers validate the compound’s purity and identity when scaling up synthesis?
- Methodological Answer : Implement orthogonal analytical methods:
- HPLC-PDA : Use C18 columns (acetonitrile/water + 0.1% TFA) to detect impurities (<0.5% area).
- Elemental analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.
- Thermogravimetric analysis (TGA) : Ensure thermal stability aligns with literature (e.g., decomposition >250°C for pyrimidine derivatives) .
Q. What protocols mitigate batch-to-batch variability in pharmacological studies?
- Methodological Answer :
- Standardized synthesis : Use controlled reagents (e.g., anhydrous solvents, Pd(PPh) for coupling).
- Bioactivity normalization : Include reference inhibitors (e.g., staurosporine for kinase assays) in each experiment.
- Stability monitoring : Store the compound under argon at -20°C to prevent oxidation of the methoxyphenoxy group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
